molecular formula C15H19NO4 B12538340 Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- CAS No. 748788-67-2

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-

Cat. No.: B12538340
CAS No.: 748788-67-2
M. Wt: 277.31 g/mol
InChI Key: ZVUZXFHQYIMROB-WCQYABFASA-N
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Description

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- is a complex organic compound with a unique structure It features a cyclohexanone core substituted with a 2-methoxyphenyl and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can further participate in other reactions.

    Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds.

Scientific Research Applications

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its nitro and methoxyphenyl groups make it a versatile compound for various applications.

Properties

CAS No.

748788-67-2

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C15H19NO4/c1-20-15-9-5-3-7-12(15)13(10-16(18)19)11-6-2-4-8-14(11)17/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3/t11-,13+/m0/s1

InChI Key

ZVUZXFHQYIMROB-WCQYABFASA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O

Canonical SMILES

COC1=CC=CC=C1C(C[N+](=O)[O-])C2CCCCC2=O

Origin of Product

United States

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